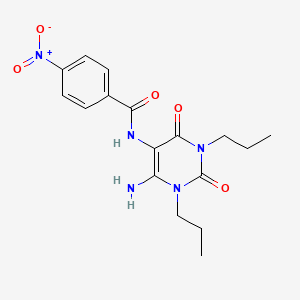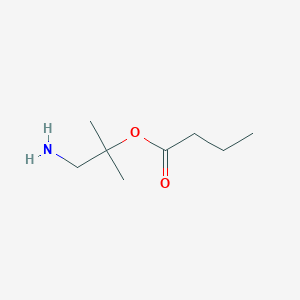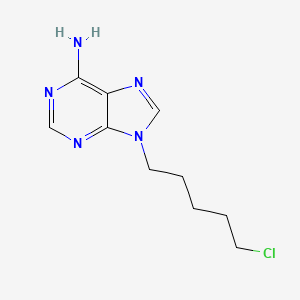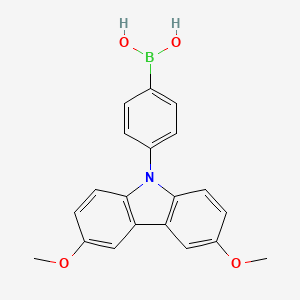
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C20H18BNO4 and a molecular weight of 347.17 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with dimethoxy groups at the 3 and 6 positions, and a phenyl ring attached to a boronic acid group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a palladium or copper catalyst.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution reactions using methoxy reagents.
Attachment of the Phenyl Ring: The phenyl ring is attached to the carbazole core through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Formation of the Boronic Acid Group: The final step involves the conversion of the phenyl group to a boronic acid group using boron reagents such as boronic acid or boronate esters.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Boronate esters and reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Fluorescent Probes: It is employed in the design of fluorescent probes for imaging and detection of biological targets.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Diagnostics: It is used in the development of diagnostic assays and sensors for detecting diseases and monitoring biological markers.
Industry:
Mechanism of Action
The mechanism of action of (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis . The carbazole moiety contributes to the compound’s electronic properties, enabling its use in optoelectronic applications . Additionally, the dimethoxy groups enhance the compound’s solubility and stability .
Comparison with Similar Compounds
(4-(9H-Carbazol-9-yl)phenyl)boronic acid: This compound lacks the dimethoxy groups, resulting in different electronic and solubility properties.
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronate esters: These esters have similar structures but differ in their reactivity and applications.
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid derivatives: Various derivatives with different substituents on the phenyl or carbazole rings exhibit unique properties and applications.
Uniqueness: The presence of both the dimethoxy groups and the boronic acid group in this compound imparts unique electronic, solubility, and reactivity properties, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H18BNO4 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
[4-(3,6-dimethoxycarbazol-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO4/c1-25-15-7-9-19-17(11-15)18-12-16(26-2)8-10-20(18)22(19)14-5-3-13(4-6-14)21(23)24/h3-12,23-24H,1-2H3 |
InChI Key |
YKULBJYHGDJZEY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C3=C(C=C(C=C3)OC)C4=C2C=CC(=C4)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


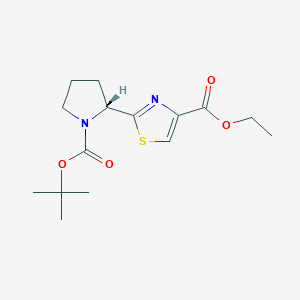
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
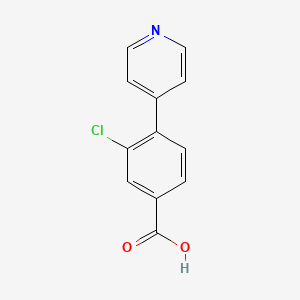
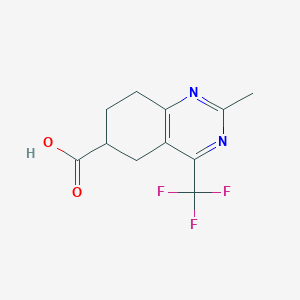
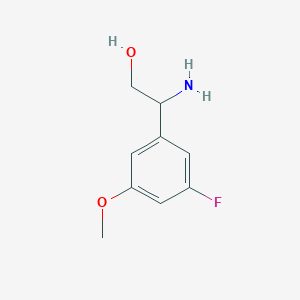
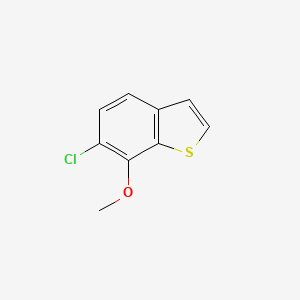
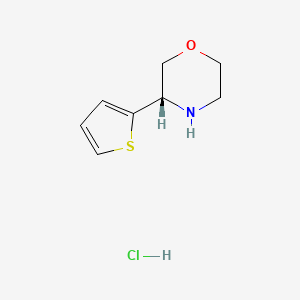

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
